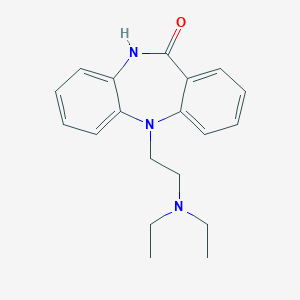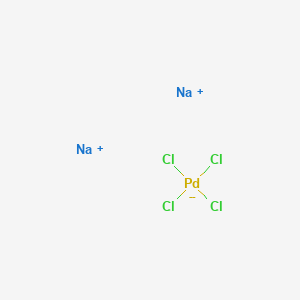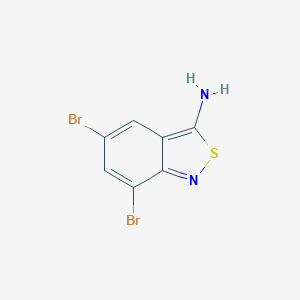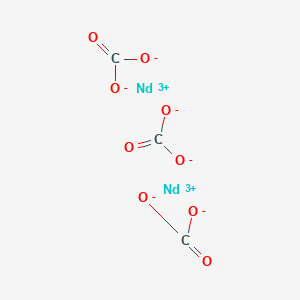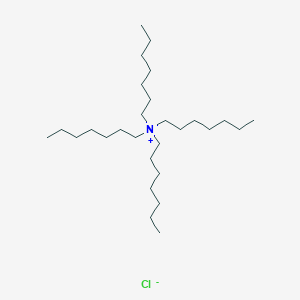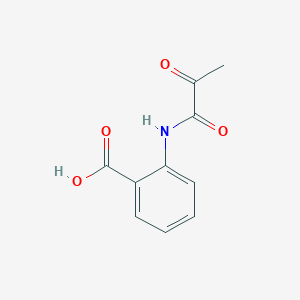
2-(2-Oxopropanoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopropanoylamino)benzoic acid, also known as o-PABA, is an organic compound widely used in the field of pharmaceuticals and cosmetics. It is a white crystalline powder that is soluble in water and alcohol. O-PABA is a derivative of benzoic acid and is commonly used as a UV filter in sunscreens and other skin care products. In addition to its use in cosmetics, o-PABA has also been studied for its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid is not fully understood. However, it is believed that 2-(2-Oxopropanoylamino)benzoic acid exerts its therapeutic effects through various mechanisms such as inhibition of inflammatory cytokines, scavenging of free radicals, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
O-PABA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. O-PABA has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-(2-Oxopropanoylamino)benzoic acid has been shown to modulate cellular signaling pathways such as the MAPK/ERK pathway.
实验室实验的优点和局限性
O-PABA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. O-PABA is also relatively inexpensive compared to other compounds used in lab experiments. However, 2-(2-Oxopropanoylamino)benzoic acid has some limitations as well. It has low solubility in organic solvents, which can make it difficult to work with in certain experiments. In addition, 2-(2-Oxopropanoylamino)benzoic acid has limited bioavailability, which can limit its effectiveness in certain therapeutic applications.
未来方向
There are several future directions for the study of 2-(2-Oxopropanoylamino)benzoic acid. One area of research is the development of more effective methods for delivering 2-(2-Oxopropanoylamino)benzoic acid to target tissues. Another area of research is the identification of new therapeutic applications for 2-(2-Oxopropanoylamino)benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid and to identify any potential side effects or toxicity associated with its use.
合成方法
The synthesis of 2-(2-Oxopropanoylamino)benzoic acid involves the reaction of 2-aminobenzoic acid with acetic anhydride. This reaction results in the formation of 2-(2-Oxopropanoylamino)benzoic acid and acetic acid as a byproduct. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid.
科学研究应用
O-PABA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. O-PABA has been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
14469-11-5 |
|---|---|
产品名称 |
2-(2-Oxopropanoylamino)benzoic acid |
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC 名称 |
2-(2-oxopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(12)9(13)11-8-5-3-2-4-7(8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChI 键 |
IVKZPDQQIREUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
规范 SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
同义词 |
2-(N-Pyruvoylamino)benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



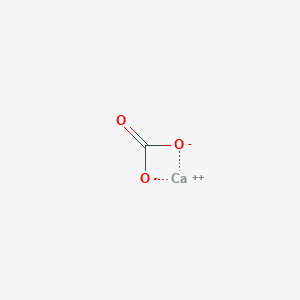
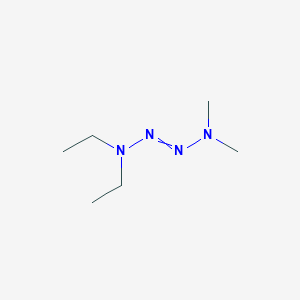
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)

